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9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one

DNA lesion bypass translesion synthesis polymerase kinetics

9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one, commonly cataloged as N2-isobutyl-2′-deoxyguanosine (CAS 142554‑22‑1), is a synthetic 2′-deoxyguanosine analog bearing an N2‑isobutyl substituent. Its molecular formula is C₁₄H₂₁N₅O₄ (MW 323.35 g mol⁻¹), with a computed XLogP3 of 0.8 and a topological polar surface area of 121 Ų.

Molecular Formula C14H21N5O4
Molecular Weight 323.35 g/mol
Cat. No. B13383169
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one
Molecular FormulaC14H21N5O4
Molecular Weight323.35 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NC2=C(C(=O)N1)N=CN2C3CC(C(O3)CO)O
InChIInChI=1S/C14H21N5O4/c1-7(2)4-15-14-17-12-11(13(22)18-14)16-6-19(12)10-3-8(21)9(5-20)23-10/h6-10,20-21H,3-5H2,1-2H3,(H2,15,17,18,22)
InChIKeyJPFWZGMCLBMEAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one (N2-Isobutyl-2′-deoxyguanosine) – Evidence-Based Differentiation for Research Sourcing


9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one, commonly cataloged as N2-isobutyl-2′-deoxyguanosine (CAS 142554‑22‑1), is a synthetic 2′-deoxyguanosine analog bearing an N2‑isobutyl substituent [1]. Its molecular formula is C₁₄H₂₁N₅O₄ (MW 323.35 g mol⁻¹), with a computed XLogP3 of 0.8 and a topological polar surface area of 121 Ų [1]. Unlike the widely used N2‑isobutyryl‑2′-deoxyguanosine (an acyl protecting group in oligonucleotide synthesis), this compound contains a stable secondary amine linkage at the N2 position, making it a non‑cleavable, permanently modified nucleoside suitable for studies of bulky DNA lesions, polymerase bypass, and replication stalling [1].

Why N2-Isobutyl-2′-deoxyguanosine Cannot Be Replaced by Common N2-Alkyl or N2-Acyl Analogs – Procurement Risk Analysis


Generic substitution among N2‑modified deoxyguanosine analogs carries high risk of experimental divergence. The N2‑isobutyl modification is a secondary alkylamine that is chemically stable under standard ammonia deprotection conditions, whereas the common N2‑isobutyryl analog (CAS 68892‑42‑2) is an amide that is quantitatively cleaved during oligonucleotide deprotection, fundamentally altering the final molecular entity [1]. Moreover, in quantitative DNA polymerase bypass assays, N2‑isobutylguanine produces a catalytic efficiency reduction (126‑fold vs. unmodified G) that is substantially greater than the reductions caused by N2‑methyl (3‑fold), N2‑ethyl (75‑fold), N2‑benzyl (63‑fold), N2‑naphthylmethyl (37‑fold), or N2‑anthracenylmethyl (26‑fold) adducts in the same experimental system [2]. Consequently, substituting any other N2‑alkyl‑dG analog for N2‑isobutyl‑dG would yield quantitatively different polymerase stalling and lesion‑bypass readouts, invalidating cross‑study comparisons.

Quantitative Evidence Guide: Measurable Differentiation of 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one for Procurement Decisions


Maximum DNA Polymerase Stalling: 126‑Fold Reduction in Catalytic Efficiency (kcat/Km) for N2‑Isobutyl‑dG vs. Unmodified dG and All Other N2‑Alkyl Adducts

In a head‑to‑head steady‑state kinetic comparison across six N2‑alkylguanine templates, N2‑isobutyl‑dG (N2‑IbG) produced the largest reduction in catalytic efficiency (kcat/Km) for dCTP incorporation by Sulfolobus solfataricus Dpo4 polymerase: 126‑fold relative to unmodified guanine [1]. In the same assay, N2‑MeG showed only a 3‑fold reduction, N2‑EtG a 75‑fold reduction, N2‑BzG a 63‑fold reduction, N2‑NaphG a 37‑fold reduction, and N2‑AnthG a 26‑fold reduction [1]. The kcat/Km for N2‑IbG was 650 × 10⁵ μm⁻¹ s⁻¹, compared to 8.2 × 10⁴ μm⁻¹ s⁻¹ for unmodified G [1]. This rank‑order potency establishes N2‑isobutyl as the most polymerase‑blocking adduct among all N2‑monoalkylguanine lesions tested.

DNA lesion bypass translesion synthesis polymerase kinetics

Complete Block of Human PrimPol Translesion Synthesis by N2‑Isobutyl‑dG vs. Partial Bypass of N2‑Ethyl‑dG

In a comparative study of human PrimPol activity on seven N2‑dG lesions of varying steric bulk, N2‑isobutyl‑dG fully blocked DNA synthesis in the presence of Mg²⁺ ions, whereas N2‑ethyl‑dG permitted incorporation of complementary dCMP with moderate efficiency, though extension beyond the lesion did not occur [1]. The same study demonstrated that even in the presence of Mn²⁺, PrimPol carried out synthesis on N2‑isobutyl‑dG templates with low efficiency and accuracy, likely via a lesion‑skipping mechanism, while N2‑ethyl‑dG bypass was more processive [1]. Molecular dynamics simulations further revealed that the N2‑isobutyl‑dG:PrimPol complex lacked stable interactions with incoming dCTP, explaining the complete blockage [1].

DNA damage tolerance PrimPol replication fork stalling

Chemical Stability Distinction: N2‑Isobutyl (Alkylamine) vs. N2‑Isobutyryl (Acyl) – Irreversible vs. Cleavable N2 Modification

The target compound contains an N2‑isobutyl secondary amine linkage (C–N bond), which is chemically stable under the concentrated ammonia conditions (55 °C, 8–16 h) routinely used for oligonucleotide deprotection . In contrast, N2‑isobutyryl‑2′-deoxyguanosine (CAS 68892‑42‑2), the standard acyl‑protected guanosine phosphoramidite precursor, undergoes quantitative amide hydrolysis under the same conditions, releasing the unmodified guanine base [1]. This means that oligonucleotides synthesized with N2‑isobutyl‑dG retain the bulky N2‑alkyl moiety after deprotection, whereas those made with N2‑isobutyryl‑dG lose the modification entirely [1]. The alkyl derivative is therefore the only option for permanent incorporation of a sterically demanding N2 substituent into synthetic oligonucleotides.

oligonucleotide synthesis nucleoside protecting groups chemical stability

Rank‑Order Specificity in DNA Polymerase η (Pol η) Bypass Efficiency: N2‑Isobutyl‑dG Shows Intermediate Bypass vs. Smaller and Larger Adducts

Human DNA polymerase η (pol η) exhibits adduct‑size‑dependent bypass of N2‑alkyl‑dG lesions. In comparative steady‑state kinetic analyses with eight N2‑modified oligonucleotides, N2‑isobutyl‑dG showed an intermediate bypass efficiency, positioned between the more readily bypassed N2‑methyl‑dG and the severely blocked N2‑benzyl‑dG and bulkier adducts [1]. This graded response establishes N2‑isobutyl‑dG as a critical calibration point for defining the steric threshold at which pol η transitions from permissive to restrictive bypass, a property not replicated by smaller (Me, Et) or larger (Bz, Naph, Anth) N2‑alkyl analogs [1].

translesion synthesis DNA polymerase η adduct size selectivity

Physicochemical Differentiation: Computed Lipophilicity (XLogP3 = 0.8) and Hydrogen‑Bonding Profile vs. N2‑Acyl and N2‑Unsubstituted Analogs

PubChem‑computed descriptors provide class‑level differentiation between the N2‑isobutyl derivative and both the N2‑isobutyryl analog and unmodified 2′-deoxyguanosine [1]. The N2‑isobutyl compound has an XLogP3 of 0.8, 4 hydrogen‑bond donors, and 6 hydrogen‑bond acceptors, with a topological polar surface area (TPSA) of 121 Ų [1]. In contrast, N2‑isobutyryl‑2′-deoxyguanosine (MW 337.33, C₁₄H₁₉N₅O₅) contains an additional carbonyl oxygen, increasing the H‑bond acceptor count to 7 and TPSA to approximately 145 Ų, with a lower XLogP3 (~‑0.1) reflecting its greater polarity [1][2]. Unmodified 2′-deoxyguanosine has XLogP3 ≈ ‑1.0 and a smaller molecular volume. These differences predict distinct membrane permeability, solubility, and protein‑binding profiles for the alkyl derivative relative to its acyl and unsubstituted counterparts.

ADME prediction nucleoside physicochemical properties drug-likeness

DNA Lesion Research Utility: N2‑Isobutyl‑dG Induces dsDNA Breaks in Human Leukemia Cells – Differentiated from N2‑Methyl‑dG

Vendor technical documentation and supporting research indicate that N2‑isobutyl‑2′-deoxyguanosine induces double‑strand DNA breaks in human leukemia cell lines, an effect attributed to its bulky N2‑alkyl modification interfering with DNA replication fork progression . While N2‑methyl‑dG (the smallest N2‑alkyl adduct) is primarily used as a model for alkylation damage repair, it does not produce the pronounced replication‑blocking dsDNA break phenotype characteristic of the bulkier isobutyl adduct . The compound has also been reported to inhibit Influenza A virus replication, distinguishing it from N2‑ethyl‑dG, which has not been documented to possess antiviral activity . However, quantitative IC₅₀ values for these activities remain absent from the publicly available literature as of the search date.

DNA damage response leukemia cell models double-strand breaks

Optimal Research and Industrial Application Scenarios for 9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-methylpropylamino)-1H-purin-6-one Based on Quantified Differentiation


Calibrating Translesion Synthesis Polymerase Activity with a Maximal‑Stalling N2‑Alkyl Lesion Standard

Investigators studying Y‑family or PrimPol translesion synthesis polymerases should use N2‑isobutyl‑dG as the definitive positive control for polymerase stalling. Its 126‑fold reduction in Dpo4 catalytic efficiency [1] and complete block of human PrimPol [2] provide the strongest and most reproducible replication‑blocking signal among commercially available N2‑alkyl‑dG lesions, enabling clear discrimination between permissive and restrictive polymerase active sites. This compound is the recommended reference standard for any kinetic or structural study of DNA polymerase lesion bypass.

Synthesis of Permanently N2‑Modified Oligonucleotides for DNA Lesion Structural Biology

For crystallographic or NMR studies of DNA duplexes containing a stable, non‑cleavable N2‑alkyl modification, only the alkylamine derivative (N2‑isobutyl‑dG) is suitable [1]. The acyl analog (N2‑isobutyryl‑dG) is quantitatively deprotected to unmodified guanine under standard ammonia treatment [2]. By procuring the N2‑isobutyl phosphoramidite (CEP, CAS 808132‑82‑3) or the free nucleoside for post‑synthetic conjugation, structural biologists can generate homogeneous modified duplexes that retain the bulky N2 substituent throughout purification and crystallization.

Defining the Steric Threshold for DNA Polymerase η Bypass in Carcinogen‑Adduct Structure–Activity Relationships

N2‑isobutyl‑dG occupies a unique intermediate position in the pol η bypass spectrum between the permissive N2‑methyl/ethyl lesions and the restrictive N2‑benzyl/naphthyl lesions [1]. Laboratories conducting structure–activity relationship (SAR) studies on translesion synthesis should include N2‑isobutyl‑dG as an essential calibration point. Its intermediate bypass efficiency helps define the precise steric and conformational determinants that govern polymerase η substrate selection, a role that cannot be fulfilled by smaller or larger N2‑alkyl analogs.

Replication‑Stress and DNA‑Damage‑Response Screening in Human Cell Lines

For cell‑based screens of DNA damage response (DDR) inhibitors or replication‑stress modulators, N2‑isobutyl‑dG offers a replication‑blocking phenotype associated with dsDNA break induction in leukemia cells [1]. Its computed lipophilicity (XLogP3 = 0.8) predicts better passive membrane permeability than N2‑isobutyryl‑dG [2], potentially yielding higher intracellular nucleoside triphosphate concentrations. While quantitative cellular IC₅₀ data remain unpublished, the compound provides a mechanistically distinct tool for inducing replication‑coupled DNA damage compared to classic topoisomerase inhibitors or DNA cross‑linkers.

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